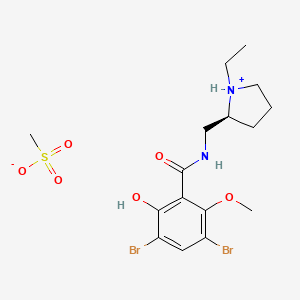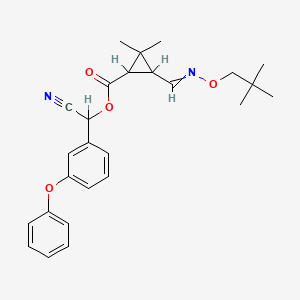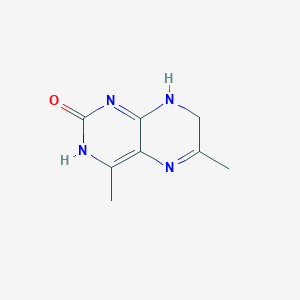
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- is a complex organic compound that features a butyric acid backbone with a benzoyl group and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- typically involves multiple steps, starting with the preparation of the imidazole ring. The imidazole ring can be synthesized through a variety of methods, including the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) followed by reaction with an aldehyde and ammonium acetate .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis of the imidazole ring, followed by the attachment of the benzoyl group and the butyric acid moiety. The specific conditions and reagents used would depend on the desired yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring and the benzoyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and various nucleophiles for substitution reactions. The specific conditions would depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: It could be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism by which butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- exerts its effects would depend on its specific interactions with molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other imidazole derivatives such as:
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Omeprazole: An antiulcer agent.
Metronidazole: A bactericidal agent.
Uniqueness
What sets butyric acid, 4-(benzoyl(((4,5-dihydro-1H-imidazol-2-yl)(2-hydroxyethyl)amino)methyl)amino)- apart is its combination of a butyric acid backbone with a benzoyl group and an imidazole ring, which may confer unique chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
81186-16-5 |
|---|---|
Fórmula molecular |
C17H24N4O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
4-[benzoyl-[[4,5-dihydro-1H-imidazol-2-yl(2-hydroxyethyl)amino]methyl]amino]butanoic acid |
InChI |
InChI=1S/C17H24N4O4/c22-12-11-21(17-18-8-9-19-17)13-20(10-4-7-15(23)24)16(25)14-5-2-1-3-6-14/h1-3,5-6,22H,4,7-13H2,(H,18,19)(H,23,24) |
Clave InChI |
HYKLKVHEGMSVKE-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(N1)N(CCO)CN(CCCC(=O)O)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)


![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)





![7,8-Dioxabicyclo[3.2.1]oct-6-ylmethanamine](/img/structure/B13789769.png)
![(3aS,4S,6aR)-1,3-dibenzyl-4-hydroxy-4-(3-methoxypropyl)-6,6a-dihydro-3aH-thieno[3,4-d]imidazol-2-one](/img/structure/B13789779.png)
